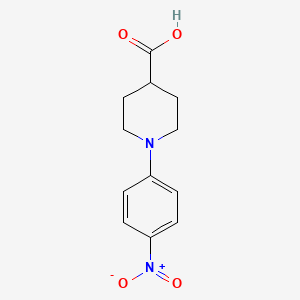

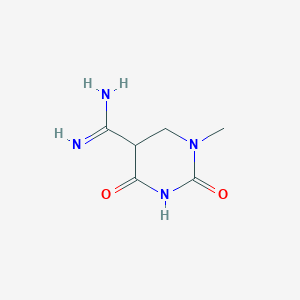

1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Overview

Description

Scientific Research Applications

Gene Editing and CRISPR-Cas Systems

1-(4-Nitrophenyl)piperidine-4-carboxylic acid has been explored in the context of gene editing. Researchers have investigated its potential as a component in CRISPR-Cas systems, which are revolutionary tools for precise genome modification. By incorporating this compound, scientists aim to enhance the efficiency and accuracy of targeted gene editing processes .

Antibiotic Development

The fight against antibiotic-resistant bacteria remains a critical challenge. This compound has drawn interest due to its structural features, which could serve as a scaffold for novel antibiotics. Researchers explore its antibacterial properties and evaluate its effectiveness against resistant strains. By understanding its mode of action, they hope to develop new therapeutic agents to combat bacterial infections .

Retinoic Acid-Related Orphan Receptor γ (RORγt) Inhibition

1-(4-Nitrophenyl)piperidine-4-carboxylic acid has been investigated as an inverse agonist of RORγt, a splice variant of the nuclear hormone receptor subfamily RORγ. RORγt plays a role in autoimmune diseases, and inhibiting its activity could have therapeutic implications. Researchers study the compound’s binding affinity and selectivity to develop potential treatments .

Proteomics Research

This compound is utilized in proteomics research. Its biochemical properties make it valuable for studying protein interactions, post-translational modifications, and signaling pathways. Scientists use it as a probe to investigate protein function and dynamics within cells and tissues .

Chemical Synthesis and Medicinal Chemistry

1-(4-Nitrophenyl)piperidine-4-carboxylic acid serves as a building block in chemical synthesis. Medicinal chemists incorporate it into drug discovery efforts, exploring derivatives with improved pharmacological properties. By modifying its structure, they aim to develop compounds with enhanced bioavailability, selectivity, and efficacy .

Photocatalysis and Organic Transformations

Researchers have also explored the photocatalytic properties of this compound. It participates in organic transformations under light irradiation, enabling the synthesis of complex molecules. Its unique reactivity makes it a valuable tool for green chemistry and sustainable synthetic routes .

Safety and Hazards

Mechanism of Action

Target of Action

It is often the case that such compounds interact with proteins or enzymes in the body, modulating their activity .

Mode of Action

Generally, such compounds can act as inhibitors or activators of their target proteins, leading to changes in cellular processes .

Pharmacokinetics

The compound’s molecular properties, such as its molecular weight of 250251 Da , may influence its bioavailability and pharmacokinetic profile.

properties

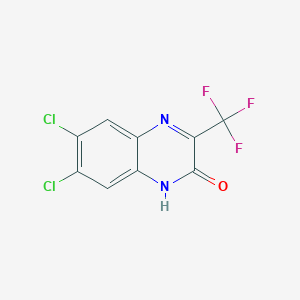

IUPAC Name |

1-(4-nitrophenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-12(16)9-5-7-13(8-6-9)10-1-3-11(4-2-10)14(17)18/h1-4,9H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRBMAVPCZUDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377610 | |

| Record name | 1-(4-nitrophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrophenyl)piperidine-4-carboxylic acid | |

CAS RN |

223786-53-6 | |

| Record name | 1-(4-nitrophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1304386.png)

![7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304466.png)

![1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B1304474.png)

![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1304509.png)

![3-[(E)-(3,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1304524.png)

![6-(ethoxycarbonyl)-7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium bromide](/img/structure/B1304530.png)